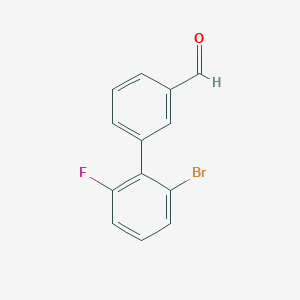
3-(2-Bromo-6-fluorophenyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-6-fluorophenyl)benzaldehyde is an organic compound with the molecular formula C13H8BrFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 6 positions, respectively. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-6-fluorophenyl)benzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method is the two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents .
Industrial Production Methods
Industrial production methods for this compound often involve the use of transition metal-catalyzed reactions, such as the Suzuki–Miyaura coupling. This reaction is widely applied due to its mild and functional group-tolerant reaction conditions, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromo-6-fluorophenyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-(2-Bromo-6-fluorophenyl)benzoic acid.
Reduction: Formation of 3-(2-Bromo-6-fluorophenyl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromo-6-fluorophenyl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing ligands, bicyclic heterocycles, and semiconductors.
Biology: Employed in the synthesis of NMR probes to determine the enantiopurity of sulfinamides.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the fabrication of nanostructures and semiconducting materials.
Wirkmechanismus
The mechanism of action of 3-(2-Bromo-6-fluorophenyl)benzaldehyde involves its interaction with various molecular targets and pathways. For example, in the synthesis of antidepressant molecules, it serves as a key intermediate in metal-catalyzed reactions, facilitating the formation of tricyclic antidepressants and selective serotonin reuptake inhibitors . The compound’s reactivity is influenced by the presence of bromine and fluorine atoms, which can participate in halogen bonding and other interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-fluorobenzaldehyde: Similar structure but lacks the additional phenyl group.
3-Bromobenzaldehyde: Similar structure but lacks the fluorine atom.
4-Bromo-2,6-difluorobenzaldehyde: Contains an additional fluorine atom at the 4 position.
Uniqueness
3-(2-Bromo-6-fluorophenyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms at specific positions on the benzene ring allows for unique interactions and applications in various fields .
Eigenschaften
Molekularformel |
C13H8BrFO |
|---|---|
Molekulargewicht |
279.10 g/mol |
IUPAC-Name |
3-(2-bromo-6-fluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8BrFO/c14-11-5-2-6-12(15)13(11)10-4-1-3-9(7-10)8-16/h1-8H |
InChI-Schlüssel |
YGBZVGKUHWTKKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=C(C=CC=C2Br)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


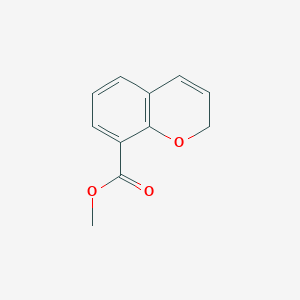
![1-[2-Amino-1-(2-hydroxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13182731.png)
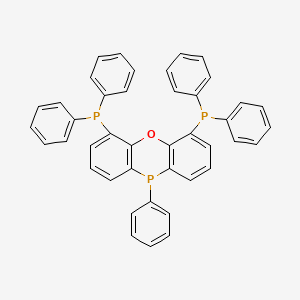

![2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one](/img/structure/B13182745.png)
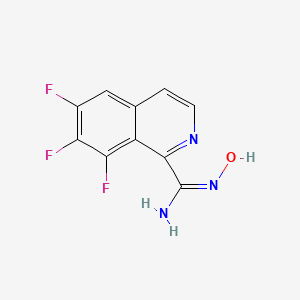
![2-chloro-1-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13182773.png)

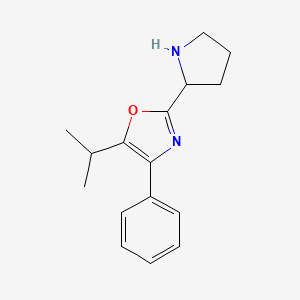
![3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzene-1-carbothioamide](/img/structure/B13182783.png)
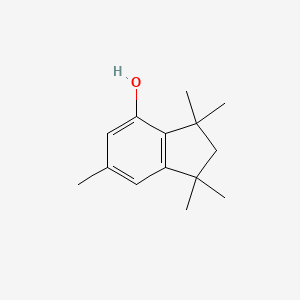
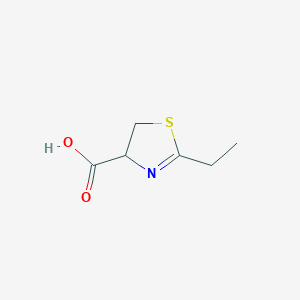
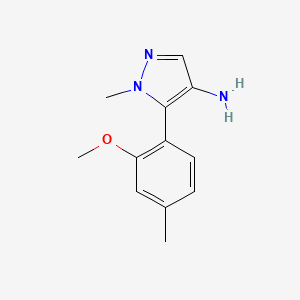
![8-(4-Chlorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13182818.png)
